![molecular formula C25H30N4O5 B1229515 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)
2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Singleton et al. (2019) detailed the synthesis of novel pyrazolo[1,5-a]pyrimidines, revealing a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. This compound series, including derivatives similar to the specified chemical structure, demonstrated antimitotic activities against breast and ovarian cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment due to their unique selectivity profile against protein kinases (Singleton et al., 2019).
Chemistry and Reaction Mechanisms
Chimichi et al. (1996) explored the chemistry of substituted pyrazolo[1,5-a]pyrimidines. They focused on the reaction mechanisms and structural elucidation of these compounds through NMR spectroscopy and X-ray diffraction, providing valuable insights into the behavior and potential applications of these compounds in various scientific domains (Chimichi et al., 1996).
X-ray Powder Diffraction Data
Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to 2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid. This study contributes to the understanding of the crystal structure and purity of these compounds, which is essential for their application in scientific research (Wang et al., 2017).
Synthesis Techniques and Biological Activity
A study by Kumar and Joshi (2007) on the synthesis of benzodiazepine derivatives, including compounds with a core structure similar to the specified chemical, highlights its relevance in developing pharmaceuticals. They assessed the antimicrobial, antifungal, and anthelmintic activities of these compounds, suggesting a broad range of potential biological applications (Kumar & Joshi, 2007).
Eigenschaften
Molekularformel |
C25H30N4O5 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C25H30N4O5/c1-5-33-18-8-6-16(7-9-18)20-14-21-26-22(19(23(30)31)15-29(21)27-20)17-10-12-28(13-11-17)24(32)34-25(2,3)4/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
ZFQFJBZVTBQNFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=C(C(=NC3=C2)C4CCN(CC4)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Ethoxyphenyl)-5-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1229432.png)
![2-[4-oxo-2-(1-piperidinyl)-5-thiazolyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1229434.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-(1,3-dioxo-2-isoindolyl)propanamide](/img/structure/B1229436.png)

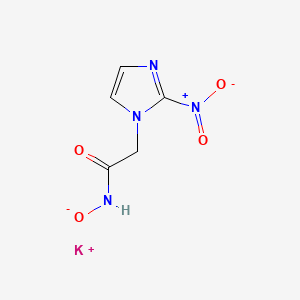

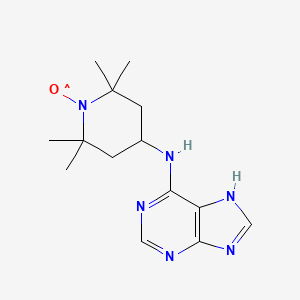
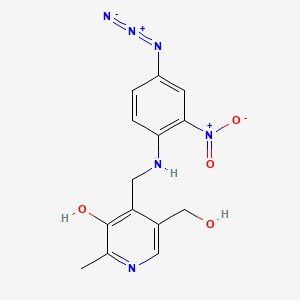


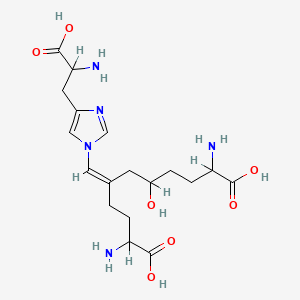
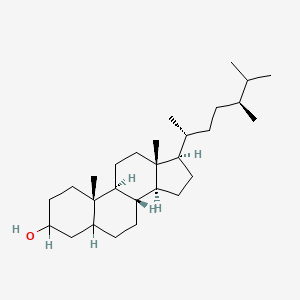

![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)